molecular formula C20H17BrN4O3 B11274393 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11274393
M. Wt: 441.3 g/mol
InChI Key: DJEQDIKEPOMCDL-UHFFFAOYSA-N
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Description

7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of the oxadiazole and bromophenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-bromophenyl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of a hydrazide with a bromobenzoyl chloride under acidic conditions . The resulting intermediate is then coupled with a butyl-substituted tetrahydroquinazoline derivative through a condensation reaction, often facilitated by a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Mechanism of Action

The mechanism of action of 7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and oxadiazole groups can form specific interactions with these targets, potentially inhibiting or activating their functions . The compound may also participate in signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-BUTYL-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is unique due to its combination of a quinazoline core with bromophenyl and oxadiazole groups.

Properties

Molecular Formula

C20H17BrN4O3

Molecular Weight

441.3 g/mol

IUPAC Name

7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C20H17BrN4O3/c1-2-3-9-25-19(26)15-8-7-13(11-16(15)22-20(25)27)18-23-17(24-28-18)12-5-4-6-14(21)10-12/h4-8,10-11H,2-3,9H2,1H3,(H,22,27)

InChI Key

DJEQDIKEPOMCDL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)Br)NC1=O

Origin of Product

United States

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